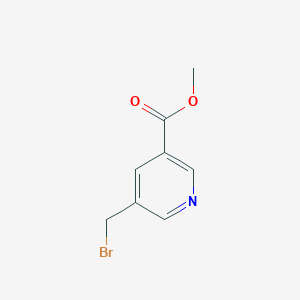
Methyl 5-(bromomethyl)nicotinate
Übersicht
Beschreibung
Methyl 5-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid and is characterized by the presence of a bromomethyl group attached to the nicotinate ring
Wissenschaftliche Forschungsanwendungen
Methyl 5-(bromomethyl)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Safety and Hazards
“Methyl 5-(bromomethyl)nicotinate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Methyl 5-(bromomethyl)nicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
It is thought that methyl nicotinate, a related compound, promotes the release of prostaglandin d2 . This action is strictly locally-acting due to its short half-life . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
Methyl nicotinate is known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This suggests that this compound may also influence vasodilation pathways.
Result of Action
Based on the known effects of methyl nicotinate, it is plausible that this compound may also provide temporary relief of aches and pains in muscles, tendons, and joints .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)nicotinate can be synthesized through the bromination of methyl 5-methylnicotinate. The typical procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions for approximately three hours. The reaction mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of N-bromosuccinimide and dibenzoyl peroxide in a controlled environment ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(bromomethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nicotinate ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the nicotinate ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives of the nicotinate ring.
Reduction: Reduced forms of the nicotinate ring.
Coupling Reactions: Complex molecules with extended aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(bromomethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a bromomethyl group.
Methyl nicotinate: Lacks the bromomethyl group, resulting in different reactivity and applications.
Methyl 5-bromo-3-methoxypicolinate: Another derivative with different substitution patterns on the nicotinate ring.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential for various chemical transformations.
Eigenschaften
IUPAC Name |
methyl 5-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZXIAKNBQNDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565663 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877624-38-9 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


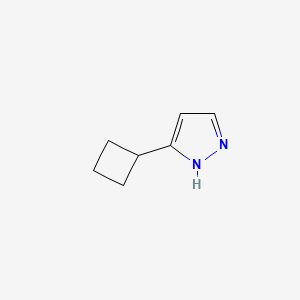
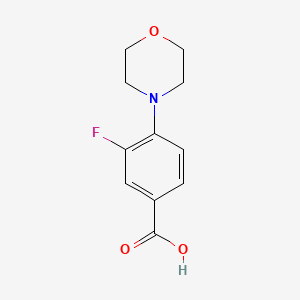
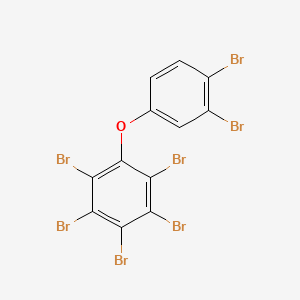

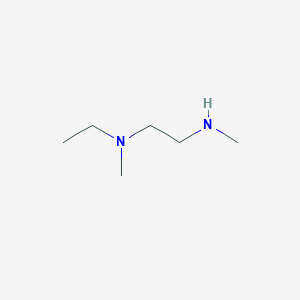
![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)

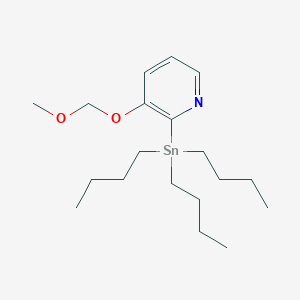


![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)
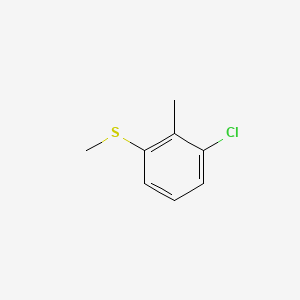
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
